molecular formula C7H4Cl2N4S B13176419 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

Cat. No.: B13176419
M. Wt: 247.10 g/mol
InChI Key: HSQXIQFLJKHTKL-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 5-chlorothiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiophenes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(5-bromothiophen-2-yl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(5-ethylthiophen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms on the triazine and thiophene rings. This structural feature can enhance its reactivity and binding affinity in various applications compared to similar compounds .

Properties

Molecular Formula

C7H4Cl2N4S

Molecular Weight

247.10 g/mol

IUPAC Name

4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4Cl2N4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

HSQXIQFLJKHTKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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